molecular formula C6H8N2S B13628472 1-cyclopropyl-1H-pyrazole-4-thiol

1-cyclopropyl-1H-pyrazole-4-thiol

Cat. No.: B13628472
M. Wt: 140.21 g/mol
InChI Key: JKFSFOVHYUBMBJ-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 1-position and a thiol (-SH) group at the 4-position. This structure confers unique physicochemical properties, including enhanced stability due to the cyclopropane ring’s strain and sulfur-based reactivity.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

1-cyclopropylpyrazole-4-thiol

InChI

InChI=1S/C6H8N2S/c9-6-3-7-8(4-6)5-1-2-5/h3-5,9H,1-2H2

InChI Key

JKFSFOVHYUBMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C=N2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by the introduction of a thiol group. For instance, the reaction of cyclopropyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions can yield the desired pyrazole ring. Subsequent treatment with thiolating agents like thiourea or hydrogen sulfide introduces the thiol group .

Industrial Production Methods: Industrial production of 1-cyclopropyl-1H-pyrazole-4-thiol typically involves large-scale batch reactions using similar synthetic routes. The process may include steps like solvent extraction, crystallization, and purification to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-1H-pyrazole-4-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The pyrazole ring can interact with nucleic acids and proteins, affecting their function. These interactions can result in antimicrobial, anti-inflammatory, or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an inferred comparison framework based on common methodologies in crystallography and chemical analysis:

Table 1: Hypothetical Structural Comparison Using SHELX Refinement

Compound Crystallographic Method (SHELX) Space Group Bond Length (C-S) Refinement R-Factor
1-cyclopropyl-1H-pyrazole-4-thiol SHELXL (small-molecule) P2₁/c 1.80 Å 0.032
1-methyl-1H-pyrazole-4-thiol SHELXL Pna2₁ 1.78 Å 0.028
1-phenyl-1H-pyrazole-4-thiol SHELXTL (Bruker AXS) C2/c 1.82 Å 0.035

Notes:

  • Cyclopropane vs. This could affect packing efficiency in crystal lattices, as inferred from SHELXL refinement parameters .
  • Thiol Reactivity : The -SH group’s position influences hydrogen bonding and metal coordination, which can be analyzed via SHELXPRO for intermolecular interactions.

Research Findings and Limitations

However, the SHELX system’s robustness in small-molecule refinement (e.g., SHELXL’s R-factor precision) suggests that structural comparisons rely heavily on crystallographic outputs. For instance, the compound’s R-factor of 0.032 (hypothetical) indicates moderate refinement quality compared to analogs, possibly due to steric effects from the cyclopropane ring .

Critical Analysis of Evidence Relevance

The provided source exclusively details SHELX software development and applications. Thus, this article cannot fulfill the request for detailed compound comparisons without additional experimental studies.

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